BCL6 Inhibitor -

BCL6 Inhibitor

Catalog Number: EVT-264718
CAS Number:
Molecular Formula: C15H9BrN2O6S2
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and function of B lymphocytes, specifically in the formation and maintenance of germinal centers (GCs) during the humoral immune response [, , , ]. BCL6 achieves its repressive effects by binding to target genes and recruiting corepressor complexes, such as SMRT, NCOR, and BCOR, which modify chromatin structure and silence gene expression [, , , , , ].

Deregulation of BCL6, often through chromosomal translocations or aberrant somatic hypermutation, has been implicated in the development of various lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) [, , , , ]. In these malignancies, BCL6 contributes to the malignant phenotype by repressing genes involved in cell cycle regulation, DNA damage response, and terminal B-cell differentiation, thus promoting uncontrolled proliferation and survival of lymphoma cells [, , ].

The BCL6 inhibitor 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is designed to specifically target the BTB domain of BCL6, disrupting its interaction with corepressors and thereby hindering its transcriptional repressor activity [, , , , ]. This disruption reactivates BCL6 target genes and compromises the survival of BCL6-dependent lymphoma cells, making it a valuable tool for studying BCL6 biology and exploring its potential as a therapeutic target in lymphoma and other cancers [, , , , , , , , , , , , , , ].

Mechanism of Action

The BCL6 inhibitor 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid primarily exerts its effects by disrupting the interaction between the BTB domain of BCL6 and its corepressors [, , , , ]. This disruption prevents the formation of functional BCL6 repressor complexes, leading to the derepression of BCL6 target genes [, , , ]. The reactivated genes often include those involved in cell cycle regulation, DNA damage response, and B-cell differentiation, leading to cell cycle arrest, apoptosis, and ultimately the inhibition of lymphoma cell proliferation [, , , , ].

Some studies suggest that BCL6 inhibitors, by disrupting the BCL6-corepressor interaction, might also affect the epigenetic landscape of target gene promoters, leading to changes in histone modifications and chromatin accessibility [, ].

Applications
  • Investigating the role of BCL6 in B-cell development and lymphomagenesis: BCL6 inhibitors are essential tools for dissecting the function of BCL6 in normal B-cell biology and its contribution to the development of various lymphomas, particularly DLBCL [, , ]. By blocking BCL6 activity, researchers can assess its impact on germinal center formation, B-cell differentiation, and the regulation of genes involved in cell cycle control, DNA damage response, and apoptosis [, , , , , , , ].
  • Identifying and validating BCL6 target genes: Utilizing BCL6 inhibitors in combination with techniques like gene expression profiling and chromatin immunoprecipitation can help researchers identify and validate the direct targets of BCL6 transcriptional repression [, , , ]. Understanding the BCL6-regulated gene networks is crucial for elucidating its role in normal and malignant B cells and identifying potential therapeutic targets.
  • Developing novel therapeutic strategies for BCL6-dependent cancers: The successful use of BCL6 inhibitors in preclinical models of DLBCL and other cancers provides compelling evidence for their potential as therapeutic agents [, , , , , , , , , , , , , , ]. BCL6 inhibitors can effectively kill BCL6-dependent lymphoma cells in vitro and in vivo, including primary human DLBCL cells, without harming normal lymphoid tissue [, ].
  • Investigating combination therapies: Studies have shown that BCL6 inhibitors can synergize with other therapeutic agents, such as chemotherapy drugs and inhibitors of other oncogenic pathways, to enhance the killing of lymphoma cells [, , , ]. Exploring these combinatorial approaches is crucial for developing more effective treatment strategies for BCL6-dependent cancers.
  • Understanding the role of BCL6 in other diseases: Emerging evidence suggests that BCL6 might play a role in other diseases beyond lymphoma, such as chronic myeloid leukemia, breast cancer, and non-small cell lung cancer [, , , , , ]. BCL6 inhibitors are valuable tools for exploring the function of BCL6 in these diseases and its potential as a therapeutic target.

Rifamycin SV

  • Compound Description: Rifamycin SV is an ansamycin antibiotic known to inhibit bacterial RNA polymerase. This compound was identified as a potential BCL6 inhibitor through its ability to inhibit BCL6 transcriptional repression. NMR spectroscopy confirmed a direct interaction between Rifamycin SV and the BTB-POZ domain of BCL6 [].

Rifabutin

  • Compound Description: Rifabutin, a derivative of Rifamycin SV, is another ansamycin antibiotic primarily used to treat tuberculosis. It was also shown to interact with the BCL6 BTB-POZ domain. An X-ray crystal structure revealed that Rifabutin occupies a shallow pocket within the lateral groove of the BCL6 BTB-POZ domain, similar to the binding site of the SMRT peptide and the small molecule inhibitor 79-6 [, ].
  • Compound Description: 79-6 is a small molecule BCL6 inhibitor identified through structure-based design. It binds to the lateral groove of the BCL6 BTB domain, a region critical for the interaction with corepressor proteins like SMRT. This interaction disrupts the formation of BCL6 repression complexes and leads to the reactivation of BCL6 target genes [].
  • Compound Description: FX1 is a small-molecule BCL6 inhibitor that demonstrates high affinity for the BCL6 BTB domain, surpassing the binding affinity of endogenous corepressors. It effectively disrupts BCL6 repression complexes, reactivates BCL6 target genes, and inhibits DLBCL cell growth in vitro and in vivo [, , , ].

BI-3802

  • Compound Description: BI-3802 is a potent and selective BCL6 inhibitor that acts by degrading BCL6. This compound effectively inhibits the growth of DLBCL cells and overcomes resistance to standard therapies [, ].

WK500B

  • Compound Description: WK500B is an orally available small-molecule BCL6 inhibitor. It disrupts BCL6 repression complexes, reactivates target genes, and inhibits DLBCL cell growth in vitro and in vivo. WK500B also exhibits favorable pharmacokinetic properties [].

OICR12694 (JNJ-65234637)

  • Compound Description: OICR12694 is a potent, selective, and orally bioavailable small molecule BCL6 BTB inhibitor. This compound exhibits low nanomolar DLBCL cell growth inhibition and has a favorable pharmacokinetic profile [].

BCL6-i (8)

  • Compound Description: BCL6-i is a potent, cell-active, irreversible small molecule BCL6 inhibitor. It targets Cys53 in the BCL6-BTB domain dimer and demonstrates significant inhibitory activity against BCL6, leading to the inhibition of DLBCL cell growth [].

TMX-2164

  • Compound Description: TMX-2164 is an irreversible BCL6 inhibitor that covalently binds to Tyrosine 58 in the lateral groove of the BCL6 BTB domain. It exhibits enhanced inhibitory activity compared to its reversible counterpart and displays sustained target engagement and antiproliferative activity in cells [].
  • Compound Description: RI-BPI is a peptidomimetic inhibitor designed to mimic the BCL6-binding region of the SMRT corepressor. It disrupts the interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and inhibition of DLBCL cell growth [, , ].

1085

  • Compound Description: 1085 is a small molecule inhibitor that disrupts the interaction between BCL6 and the BCOR complex. It exhibits synergistic effects when combined with EZH2 inhibitors, leading to increased killing of DLBCL cells and significant tumor regression in vivo [].

Properties

Product Name

CID5721353

IUPAC Name

2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid

Molecular Formula

C15H9BrN2O6S2

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24)

InChI Key

UMZWNADQRDCKII-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CID5721353; CID-5721353; CID 5721353; BCL6 Inhibitor, 79-6.

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.